

Technical Guide: Sulfo-Cy3.5 Amine - Properties and Applications

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Compound of Interest

Compound Name: **Sulfo-Cy3.5 amine**

Cat. No.: **B12363985**

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Introduction

Sulfo-Cy3.5 amine is a water-soluble fluorescent dye belonging to the cyanine family. It is characterized by its bright fluorescence in the orange-red region of the visible spectrum. The presence of four sulfonate groups imparts high hydrophilicity, making it particularly suitable for bioconjugation in aqueous environments without the need for organic solvents. The primary amine group allows for covalent labeling of various biomolecules, including proteins and nucleic acids, through reactions with electrophiles such as activated esters. This guide provides a comprehensive overview of the spectral properties of **Sulfo-Cy3.5 amine**, a detailed protocol for determining its molar extinction coefficient, and a standard workflow for protein labeling.

Core Properties of Sulfo-Cy3.5

The utility of a fluorescent dye in biological research is largely determined by its spectral properties. Sulfo-Cy3.5 exhibits an absorption and emission profile intermediate between Sulfo-Cy3 and Sulfo-Cy5, making it a versatile option for various fluorescence-based applications.

Quantitative Data Summary

The key spectral and physical properties of Sulfo-Cy3.5 and its derivatives are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molar Extinction Coefficient (ϵ)	139,000 $\text{cm}^{-1}\text{M}^{-1}$	[1] [2]
Maximum Absorption (λ_{max})	576 - 581 nm	[1] [2] [3]
Maximum Emission (λ_{em})	596 - 603 nm	
Fluorescence Quantum Yield (Φ)	0.11	
Correction Factor (CF260)	0.16	
Correction Factor (CF280)	0.17	

Experimental Protocols

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ϵ) is a critical parameter for quantifying the concentration of a substance in solution using the Beer-Lambert law. Below is a detailed protocol for the experimental determination of the molar extinction coefficient of **Sulfo-Cy3.5 amine**.

Materials:

- **Sulfo-Cy3.5 amine**
- High-purity solvent (e.g., deionized water, PBS)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)

Procedure:

- Stock Solution Preparation:

- Accurately weigh a small amount of **Sulfo-Cy3.5 amine** using an analytical balance.
- Dissolve the dye in a precise volume of the chosen solvent in a volumetric flask to prepare a concentrated stock solution.
- Serial Dilutions:
 - Perform a series of accurate serial dilutions of the stock solution to obtain a range of concentrations. It is crucial that these concentrations fall within the linear range of the spectrophotometer's absorbance readings (typically below 2.0).
- Absorbance Measurement:
 - Using the same solvent as a blank, measure the absorbance of each dilution at the maximum absorption wavelength (λ_{max}) of **Sulfo-Cy3.5 amine** (approximately 576 nm) with a UV-Vis spectrophotometer.
- Data Analysis:
 - Plot the measured absorbance values against the corresponding molar concentrations.
 - According to the Beer-Lambert law ($A = \epsilon cl$), the molar extinction coefficient (ϵ) is the slope of the resulting linear regression. The path length (l) is typically 1 cm.

Protein Labeling with Sulfo-Cy3.5 Amine

Sulfo-Cy3.5 amine is not directly reactive with proteins. To achieve conjugation, it must be reacted with a bifunctional crosslinker or, more commonly, a derivative of Sulfo-Cy3.5 containing an amine-reactive group (e.g., NHS ester) is used to label the primary amines (e.g., lysine residues) on a protein. The following is a general workflow for labeling a protein with an amine-reactive Sulfo-Cy3.5 derivative.

Materials:

- Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
- Amine-reactive Sulfo-Cy3.5 (e.g., Sulfo-Cy3.5 NHS ester)

- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
- Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

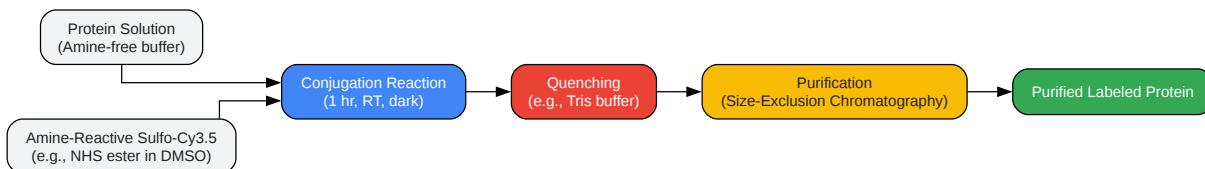
- Protein Preparation:
 - Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.
- Dye Preparation:
 - Immediately before use, dissolve the amine-reactive Sulfo-Cy3.5 in a small amount of DMF or DMSO to create a 10 mg/mL stock solution.
- Conjugation Reaction:
 - Slowly add the reactive dye solution to the protein solution while gently stirring. A typical starting molar ratio of dye to protein is 10:1 to 20:1.
 - Incubate the reaction for 1 hour at room temperature, protected from light.
- Reaction Quenching:
 - Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. This will react with any excess NHS ester.
 - Incubate for an additional 30 minutes at room temperature.
- Purification:
 - Separate the labeled protein from unreacted dye and quenching reagents using a size-exclusion chromatography column. The first colored fractions to elute will contain the labeled protein.

- Degree of Labeling (DOL) Calculation:
 - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the λ_{max} of the dye (around 576 nm).
 - Calculate the protein concentration and the dye concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. The DOL is the molar ratio of the dye to the protein.

Visualizations

Experimental Workflow for Protein Labeling

The following diagram illustrates the key steps in the protein labeling process using an amine-reactive Sulfo-Cy3.5 dye.



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Caption: Workflow for labeling proteins with amine-reactive Sulfo-Cy3.5.

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